tert-Butyl (5-fluorothiazol-2-yl)carbamate
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Overview
Description
tert-Butyl (5-fluorothiazol-2-yl)carbamate: is a chemical compound with the molecular formula C8H11FN2O2S . It is known for its applications in various fields of scientific research, particularly in organic chemistry and medicinal chemistry. The compound is characterized by the presence of a thiazole ring substituted with a fluorine atom and a tert-butyl carbamate group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (5-fluorothiazol-2-yl)carbamate typically involves the reaction of 5-fluorothiazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (5-fluorothiazol-2-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the thiazole ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed:
Substitution Reactions: Products include substituted thiazoles with various functional groups.
Hydrolysis: The major products are the corresponding amine and carbon dioxide.
Oxidation and Reduction: Products depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl (5-fluorothiazol-2-yl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of tert-butyl (5-fluorothiazol-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom on the thiazole ring can form strong interactions with target proteins, enhancing the compound’s binding affinity and specificity. The carbamate group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
- tert-Butyl (5-chlorothiazol-2-yl)carbamate
- tert-Butyl (5-bromothiazol-2-yl)carbamate
- tert-Butyl (5-methylthiazol-2-yl)carbamate
Comparison: tert-Butyl (5-fluorothiazol-2-yl)carbamate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its analogs. The fluorine atom enhances the compound’s stability and can influence its reactivity and binding interactions. This makes this compound a valuable compound in research and development .
Properties
IUPAC Name |
tert-butyl N-(5-fluoro-1,3-thiazol-2-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN2O2S/c1-8(2,3)13-7(12)11-6-10-4-5(9)14-6/h4H,1-3H3,(H,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMFSWGHVQKQGS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(S1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30474492 |
Source
|
Record name | tert-Butyl (5-fluoro-1,3-thiazol-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30474492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
731018-54-5 |
Source
|
Record name | tert-Butyl (5-fluoro-1,3-thiazol-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30474492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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